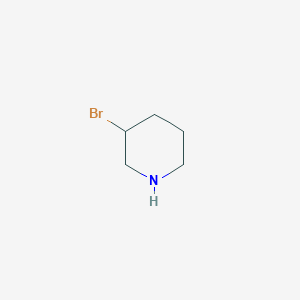
3-Bromopiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromopiperidine: is an organic compound with the molecular formula C5H10BrN . It is a derivative of piperidine, where a bromine atom is substituted at the third position of the piperidine ring. This compound is a valuable intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of Piperidine: One common method for preparing 3-Bromopiperidine involves the bromination of piperidine. This reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Hydrobromination of 3-Hydroxypiperidine: Another method involves the hydrobromination of 3-hydroxypiperidine.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromopiperidine undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to piperidine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of piperidone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and sodium alkoxide are commonly used.
Major Products:
Substitution: Various substituted piperidines depending on the nucleophile used.
Reduction: Piperidine.
Oxidation: Piperidone derivatives.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: 3-Bromopiperidine is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
作用機序
類似化合物との比較
生物活性
3-Bromopiperidine is a halogenated derivative of piperidine, a six-membered nitrogen-containing heterocycle. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique reactivity and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
This compound is characterized by the presence of a bromine atom at the third position of the piperidine ring. This substitution significantly influences its chemical behavior, making it a versatile compound in organic synthesis. The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation : The piperidine ring can be oxidized to form derivatives like piperidones.
- Reduction : Reduction processes can yield piperidine or its derivatives.
These reactions are critical for synthesizing complex organic molecules and developing pharmaceutical agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom enhances the compound's binding affinity through halogen bonding, which may facilitate interactions with enzyme inhibitors or receptor ligands. This interaction can influence various cellular processes, including signaling pathways and metabolic functions .
Biological Applications
This compound has been investigated for several biological applications:
- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, potentially affecting metabolic pathways in cancer cells.
- Pharmacological Activity : It has been explored as a precursor in drug development due to its ability to modify biological targets effectively.
- Synthesis of Bioactive Compounds : The compound serves as a building block for synthesizing other biologically active molecules, including those with potential therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antitumor Activity : In vitro studies have demonstrated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promise in inhibiting tumor growth by targeting metabolic pathways unique to cancer cells .
- Mechanistic Studies : A study investigating the mechanism of action revealed that this compound derivatives could disrupt glycolytic pathways in tumor cells, leading to reduced energy production and increased apoptosis. This finding supports the potential use of these compounds in cancer therapy .
- Synthesis of Novel Compounds : Research has successfully synthesized enantioenriched piperidines from this compound through cross-coupling methods, demonstrating its utility in developing new pharmaceuticals with enhanced biological activity .
Data Table: Biological Activities of this compound Derivatives
特性
IUPAC Name |
3-bromopiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKQNQADWLIDLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329536 |
Source


|
| Record name | 3-bromopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102776-55-6 |
Source


|
| Record name | 3-bromopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














